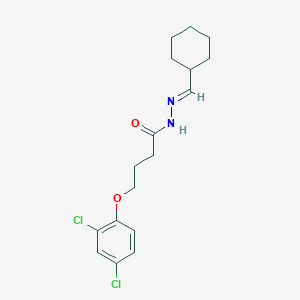

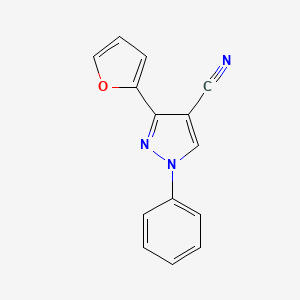

![molecular formula C17H16F3N B5781003 2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)

2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline

Overview

Description

2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline, also known as TFMIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known to possess a wide range of biological activities.

Scientific Research Applications

Synthesis Techniques and Modifications

Synthesis of 1,2,3,4-tetrahydroisoquinolines : A study demonstrated the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters, where aziridinium formation and Friedel–Crafts alkylation-type cyclisation were key steps. The introduction of a p-trifluoromethyl group on one of the N-benzyl moieties influenced the cyclisation process (Davies et al., 2016).

Anticancer Agent Synthesis : Another research focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The study highlighted the importance of the tetrahydroisoquinoline moiety in biologically active molecules and explored its modifications for enhanced anticancer activities (Redda et al., 2010).

Optimization for Inhibitor Potency : Research on 3-Methyl-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed their role as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). The study examined the balance of steric and pKa effects through fluorination, contributing to the selectivity and potency of these inhibitors (Grunewald et al., 2006).

Organocatalytic Enantioselective Synthesis : A method was developed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, using organocatalytic, regio- and enantioselective Pictet-Spengler reactions. This approach facilitated the preparation of several biologically relevant alkaloids, showcasing the versatility of 1,2,3,4-tetrahydroisoquinolines in pharmaceutical applications (Ruiz-Olalla et al., 2015).

Biological and Pharmacological Properties

Local Anesthetic Activity and Toxicity Evaluation : A study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationships of a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives. This research provides insights into the therapeutic potential and safety profile of these compounds (Azamatov et al., 2023).

Antimicrobial and Antitumor Activities : Research on novel synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using tetrahydroisoquinoline highlighted their antimicrobial activity. These derivatives were evaluated for their potential in treating microbial infections and explored for their antitumor properties (Rao et al., 2020).

Synthesis and Pharmacological Evaluation of Bradycardic Agents : A study on the synthesis and pharmacological evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives as bradycardic agents revealed insights into the structural requirements for potent in vitro and in vivo activities. This research contributes to understanding the potential of tetrahydroisoquinolines in cardiovascular therapies (Kakefuda et al., 2003).

Antibacterial Activity Studies : Another study focused on the antibacterial activity of tetrahydroisoquinoline derivatives. It synthesized and structurally characterized a specific compound, revealing its efficacy against various bacterial pathogens. This research underscores the significance of tetrahydroisoquinoline derivatives in developing new antibacterial agents (Murugavel et al., 2015).

properties

IUPAC Name |

2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N/c18-17(19,20)16-8-4-3-7-15(16)12-21-10-9-13-5-1-2-6-14(13)11-21/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNJYYCSCNKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)

![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)

![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)

![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)